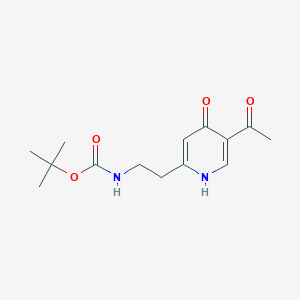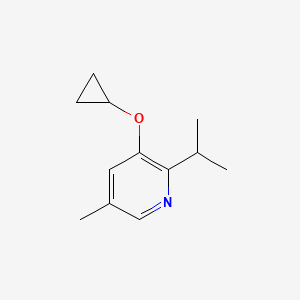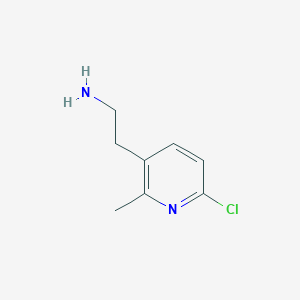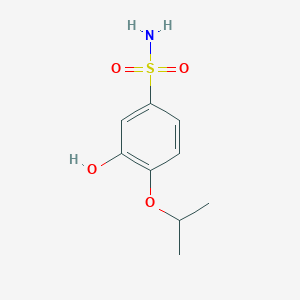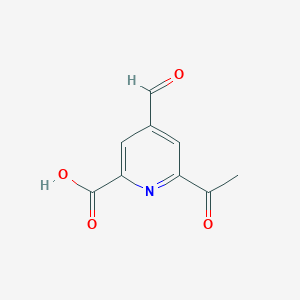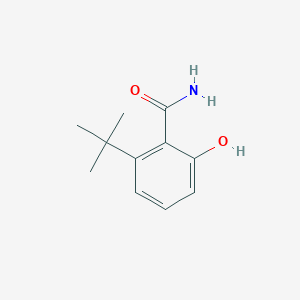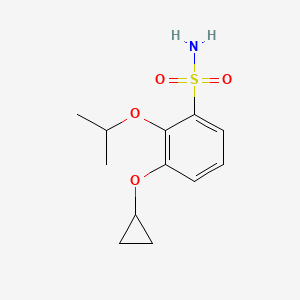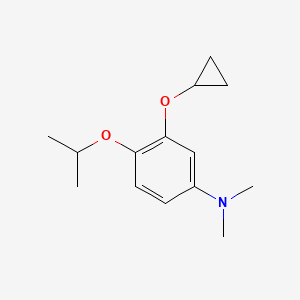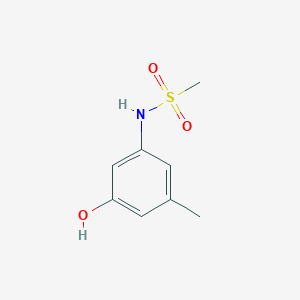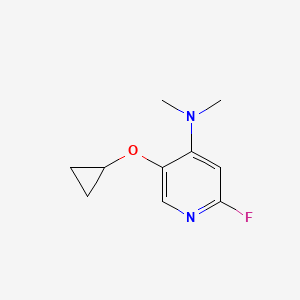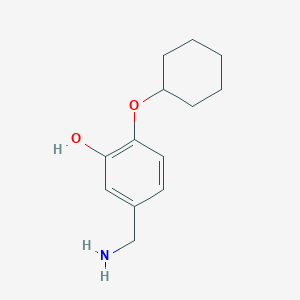
5-(Aminomethyl)-2-(cyclohexyloxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-2-(cyclohexyloxy)phenol is an organic compound characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a cyclohexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-(cyclohexyloxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with phenol, which is then subjected to a series of reactions to introduce the aminomethyl and cyclohexyloxy groups.
Reaction Conditions: The introduction of the aminomethyl group can be achieved through a Mannich reaction, where phenol reacts with formaldehyde and a primary amine under acidic conditions. The cyclohexyloxy group can be introduced via an etherification reaction using cyclohexanol and an appropriate catalyst.
Industrial Production Methods: Industrial production may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
5-(Aminomethyl)-2-(cyclohexyloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-(cyclohexyloxy)phenol exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)-2-(cyclohexyloxy)phenol
- 5-(Aminomethyl)-2-(cyclopentyloxy)phenol
- 5-(Aminomethyl)-2-(cycloheptyloxy)phenol
Uniqueness
5-(Aminomethyl)-2-(cyclohexyloxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
5-(aminomethyl)-2-cyclohexyloxyphenol |
InChI |
InChI=1S/C13H19NO2/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h6-8,11,15H,1-5,9,14H2 |
InChI Key |
UXMDZVNWXWJYJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



